molecular formula C18H19BrClN3O B11548270 2-[(2-bromo-4-chlorophenyl)amino]-N'-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide (non-preferred name)

2-[(2-bromo-4-chlorophenyl)amino]-N'-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide (non-preferred name)

Cat. No.: B11548270
M. Wt: 408.7 g/mol
InChI Key: SPKMDVPMUQQQPJ-XKZIYDEJSA-N
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Description

2-[(2-bromo-4-chlorophenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromo-4-chlorophenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the bromination of 2-chlorophenol to produce 2-bromo-4-chlorophenol . This intermediate is then reacted with aniline to form 2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide. The final step involves the condensation of this intermediate with 4-phenylbutan-2-one under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. For example, the bromination step can be carried out using bromine in the presence of a suitable solvent like carbon tetrachloride . The subsequent steps may involve the use of catalysts and controlled temperatures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromo-4-chlorophenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-bromo-4-chlorophenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-bromo-4-chlorophenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-bromo-4-chlorophenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19BrClN3O

Molecular Weight

408.7 g/mol

IUPAC Name

2-(2-bromo-4-chloroanilino)-N-[(Z)-4-phenylbutan-2-ylideneamino]acetamide

InChI

InChI=1S/C18H19BrClN3O/c1-13(7-8-14-5-3-2-4-6-14)22-23-18(24)12-21-17-10-9-15(20)11-16(17)19/h2-6,9-11,21H,7-8,12H2,1H3,(H,23,24)/b22-13-

InChI Key

SPKMDVPMUQQQPJ-XKZIYDEJSA-N

Isomeric SMILES

C/C(=N/NC(=O)CNC1=C(C=C(C=C1)Cl)Br)/CCC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CNC1=C(C=C(C=C1)Cl)Br)CCC2=CC=CC=C2

Origin of Product

United States

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